Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a structurally complex molecule featuring a tetrahydrobenzothiophene core modified with multiple functional groups, including a carbamoyl, cyano, methylamino, and sulfanyl moiety. The presence of the tetrahydrobenzothiophene ring, a common scaffold in pharmaceuticals, confers rigidity and influences electronic properties, while the cyano and sulfanyl groups may enhance binding affinity or metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-[3-amino-2-cyano-1-(methylamino)-3-oxoprop-1-enyl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S2/c1-20-15(10(7-18)14(19)23)26-8-12(22)21-16-13(17(24)25-2)9-5-3-4-6-11(9)27-16/h20H,3-6,8H2,1-2H3,(H2,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILZYXPTJQHCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(C#N)C(=O)N)SCC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiophene derivatives, characterized by a unique combination of functional groups that may contribute to its biological activity. Its molecular formula is C18H22N4O3S, and it features a benzothiophene core substituted with various functional groups that enhance its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to exhibit inhibitory effects on certain cholinesterases, which are crucial for neurotransmitter regulation .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activity against various pathogens. The presence of the sulfanyl group may enhance its interaction with microbial cell membranes .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar scaffolds have been studied for their ability to modulate inflammatory pathways .
Research Findings and Case Studies
A review of the literature reveals several key findings regarding the biological activity of this compound:
- In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. It demonstrated cytotoxic effects at micromolar concentrations, indicating potential as an anticancer agent. For example, it showed an IC50 value comparable to established chemotherapeutic agents in specific assays .
- Animal Models : In vivo studies using rodent models have indicated that administration of the compound resulted in reduced tumor growth and improved survival rates in treated groups compared to controls. These findings support further exploration into its therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 15 | Enzyme inhibition |
| Compound B | Antimicrobial | 20 | Membrane disruption |
| Methyl 2-(...) | Anticancer/Anti-inflammatory | 10 | Enzyme inhibition/Inflammation modulation |
The data indicate that Methyl 2-(...) exhibits superior potency compared to some analogs, particularly in anticancer assays.
Scientific Research Applications
Anticancer Research
The compound has been investigated for its potential anticancer properties. Preliminary studies indicate that derivatives of benzothiophene compounds exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally related to methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have demonstrated selective cytotoxic effects in HeLa and MCF-7 cell lines, suggesting its potential use in cancer therapy .
Antimicrobial Activity
Research has indicated that benzothiophene derivatives can possess antimicrobial properties. The presence of the sulfanyl group in the compound may enhance its interaction with microbial targets. Studies have shown that similar compounds exhibit activity against various bacterial strains, making them candidates for further investigation in the development of new antibacterial agents .
Drug Development
The structural characteristics of this compound position it as a potential lead compound in drug development. Its unique combination of functional groups may enable it to act on multiple biological pathways, which is advantageous in the design of multi-target drugs .
Molecular Interaction Studies
The compound's complex structure allows for extensive studies on molecular interactions with biological macromolecules. Computational modeling and docking studies can provide insights into how this compound interacts with specific proteins or enzymes involved in disease processes. Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.
Case Study 1: Anticancer Efficacy
In a study published in International Journal of Molecular Sciences, researchers synthesized several benzothiophene derivatives and evaluated their anticancer activity against HeLa and MCF-7 cell lines. Among these derivatives, certain compounds exhibited IC50 values as low as 6–7 μM against HeLa cells while showing significantly lower toxicity to non-tumor cells . This highlights the potential for developing targeted cancer therapies based on similar structural frameworks.
Case Study 2: Antimicrobial Properties
A research article detailed the synthesis of various thiophene-based compounds and their evaluation against common bacterial strains. The results indicated that some derivatives displayed promising antibacterial activity, suggesting that modifications to the methyl 2-(2-{[2-carbamoyl-2-cyano-1-(methylamino)eth-1-en-1-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene backbone could yield new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): These compounds share a thiophene backbone with acrylamido and cyano substituents but lack the tetrahydrobenzothiophene ring and sulfanyl group. Their synthesis involves condensation of ethyl 2-(2-cyanoacetamido)thiophene derivatives with substituted benzaldehydes in toluene using piperidine/acetic acid catalysts .
Methyl 2-[[(E)-2-cyano-3-pyridin-3-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (): This analogue retains the tetrahydrobenzothiophene core and cyano group but substitutes the sulfanyl-acetamido chain with a pyridinylprop-2-enoyl group.
Functional Group Variations and Bioactivity
- Cyano Group: Present in all compared compounds, this group enhances electrophilicity and may participate in hydrogen bonding or covalent interactions with biological targets.
- Tetrahydrobenzothiophene vs.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELX () and ORTEP-3 () are critical for resolving the complex stereochemistry of such molecules, particularly the tetrahydrobenzothiophene puckering () and hydrogen-bonding patterns () .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing derivatives of this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of analogous benzothiophene derivatives typically involves multi-step reactions, starting with the condensation of substituted acrylamides or cyanoacetamides with thiophene precursors. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates were synthesized via a base-catalyzed Knoevenagel condensation followed by cyclization . Optimization includes varying solvents (e.g., ethanol, DMF), temperature (60–80°C), and catalysts (e.g., piperidine). Purity is ensured through recrystallization or column chromatography.
- Key Considerations : Monitor reaction progress via TLC and confirm structures using NMR and mass spectrometry .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Techniques :
- X-ray crystallography : Used to resolve molecular geometry and confirm substituent orientation. For example, ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed with a Bruker Kappa APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å), revealing a disordered cyclohexene ring and planar thiophene core .
- NMR/FTIR : H NMR (400 MHz, DMSO-d6) identifies proton environments (e.g., NH peaks at δ 10.5–11.2 ppm for amide groups), while FTIR confirms functional groups (e.g., C=O stretches at 1680–1720 cm) .
Q. How are preliminary biological activities (e.g., antioxidant, anti-inflammatory) evaluated for such compounds?
- Assays :
- Antioxidant : DPPH radical scavenging (IC values compared to ascorbic acid) .
- Anti-inflammatory : Carrageenan-induced rat paw edema model, measuring edema reduction (%) over 3–6 hours .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?
- Approach :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Docking Studies : Use AutoDock Vina to simulate interactions with targets like cyclooxygenase-2 (COX-2). For benzothiophene analogs, binding energies ≤−7.5 kcal/mol suggest strong inhibition .
Q. What strategies resolve contradictions between in vitro and in vivo biological data?
- Case Study : A compound showing high in vitro antioxidant activity (e.g., IC = 12 µM in DPPH assay) but low in vivo efficacy may suffer from poor bioavailability. Solutions include:
- Formulation Optimization : Use liposomal encapsulation to enhance solubility .
- Metabolic Stability Testing : Assess liver microsome stability (e.g., t > 60 min indicates suitability for in vivo use) .
Q. How are structure-activity relationships (SAR) systematically explored for this compound class?
- SAR Workflow :
Substituent Variation : Introduce halogens, methoxy, or cyano groups at the benzothiophene or acrylamide positions .
Activity Profiling : Test derivatives against multiple targets (e.g., COX-2, xanthine oxidase) .
3D-QSAR : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .
- Example : Ethyl 2-(pyridine-4-carboxamido) derivatives showed enhanced anti-inflammatory activity due to hydrogen bonding with pyridine nitrogen .
Q. What are the challenges in crystallizing this compound, and how are disorder phenomena managed?
- Crystallization Issues : The tetrahydrobenzothiophene ring often exhibits disorder, as seen in ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, where the cyclohexene ring adopts multiple conformations .
- Mitigation : Use low-temperature data collection (296 K) and refine disordered regions with constrained occupancy parameters (e.g., SHELXL) .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
- Data Validation : Cross-validate biological results using orthogonal assays (e.g., ABTS for antioxidants alongside DPPH) .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
